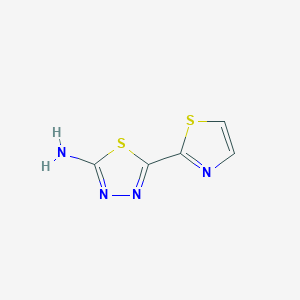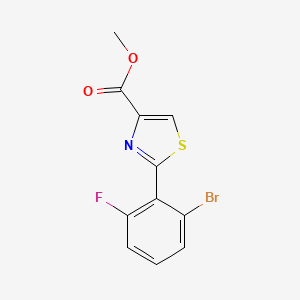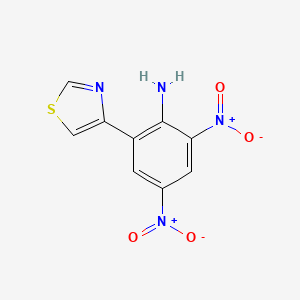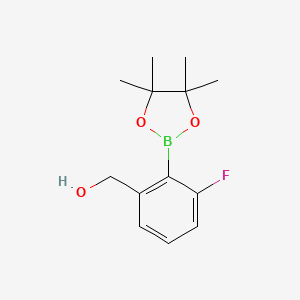
2-Fluoro-6-(hydroxymethyl)phenylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
The synthesis of 2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-6-(hydroxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). .
Applications De Recherche Scientifique
2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: This compound can be used in the development of boron-containing drugs and drug delivery systems.
Industry: It is used in the production of advanced materials and polymers with specific properties
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .
Comparaison Avec Des Composés Similaires
2-Fluoro-6-(hydroxymethyl)phenylboronic acid pinacol ester can be compared with other similar compounds such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the fluorine and hydroxymethyl groups, making it less reactive in certain reactions.
4-(Hydroxymethyl)phenylboronic acid pinacol ester: Similar but with the hydroxymethyl group in a different position, affecting its reactivity and applications.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester: Contains a methoxycarbonyl group instead of hydroxymethyl, leading to different chemical properties and uses.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C13H18BFO3 |
|---|---|
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
[3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7,16H,8H2,1-4H3 |
Clé InChI |
RACDPYISQBWLLO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


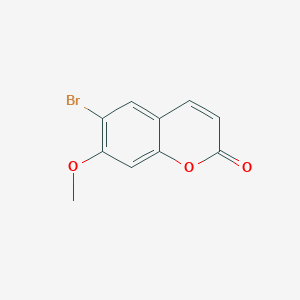

![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)

![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
